(2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid
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Overview
Description
2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzodiazole moiety, which is known for its biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with benzyl chloride under acidic conditions to form the benzodiazole ring.
Thioether Formation: The benzodiazole is then reacted with a thiol compound to introduce the sulfanyl group.
Amidation: The resulting compound undergoes amidation with an appropriate acyl chloride to form the acetamido group.
Imination: The acetamido compound is then treated with an aldehyde to form the imino group.
Phenoxyacetic Acid Coupling: Finally, the imino compound is coupled with phenoxyacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkoxides, halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Medicinal Chemistry: The benzodiazole moiety is known for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetic acid moiety and are known for their herbicidal activity.
Benzodiazole Derivatives: Compounds with the benzodiazole moiety are widely studied for their biological activity.
Uniqueness
2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID is unique due to the combination of the benzodiazole and phenoxyacetic acid moieties, which may confer a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H22N4O4S |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H22N4O4S/c30-23(28-26-14-19-10-4-7-13-22(19)33-16-24(31)32)17-34-25-27-20-11-5-6-12-21(20)29(25)15-18-8-2-1-3-9-18/h1-14H,15-17H2,(H,28,30)(H,31,32)/b26-14+ |
InChI Key |
HMYKUBNQYXUKJG-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O |
Origin of Product |
United States |
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